molecular formula C7H15NO3 B3187748 O-tert-Butyl-DL-serine CAS No. 17083-25-9

O-tert-Butyl-DL-serine

Cat. No.: B3187748
CAS No.: 17083-25-9
M. Wt: 161.2 g/mol
InChI Key: DDCPKNYKNWXULB-UHFFFAOYSA-N
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Description

O-tert-Butyl-DL-serine is a derivative of serine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a tert-butyl group attached to the oxygen atom of the serine molecule. The tert-butyl group serves as a protective group, making this compound a valuable intermediate in organic synthesis, particularly in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-tert-Butyl-DL-serine typically involves the protection of the hydroxyl group of serine. One common method is the reaction of serine with tert-butyl acetate in the presence of a catalyst. The process involves the following steps :

    Preparation of L-serine methyl ester hydrochloride: L-serine is reacted with methanol and hydrochloric acid to form L-serine methyl ester hydrochloride.

    Reaction with tert-butyl acetate: The L-serine methyl ester hydrochloride is then reacted with tert-butyl acetate in the presence of a catalyst at room temperature to form this compound methyl ester.

    Hydrolysis: The methyl ester is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

O-tert-Butyl-DL-serine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amino alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Acidic or basic conditions can facilitate the substitution of the tert-butyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino alcohols .

Mechanism of Action

The mechanism of action of O-tert-Butyl-DL-serine involves its role as a protected amino acid. The tert-butyl group protects the hydroxyl group of serine, allowing for selective reactions at other functional groups. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions and ensures the correct sequence of amino acids .

Comparison with Similar Compounds

Similar Compounds

    O-tert-Butyl-L-serine: Similar in structure but with a specific chirality.

    DL-serine: Lacks the tert-butyl protective group.

    L-serine: The natural form of serine without any protective groups.

Uniqueness

O-tert-Butyl-DL-serine is unique due to the presence of the tert-butyl group, which provides protection and allows for selective reactions. This makes it particularly valuable in synthetic chemistry, where precise control over reaction conditions is essential .

Properties

IUPAC Name

2-amino-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCPKNYKNWXULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17083-25-9
Record name O-(1,1-Dimethylethyl)serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17083-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-tert-Butyl-DL-serine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017083259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-TERT-BUTYL-DL-SERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HF4U4Q747
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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